Bienvenue dans la boutique en ligne BenchChem!

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Nitric oxide synthase inhibition iNOS selectivity Inflammatory disease modeling

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (CAS: 446280-23-5) is a synthetic nitroaromatic sulfonamide derivative featuring a 3-nitrobenzenesulfonyl group linked to a 2-ethoxyaniline moiety. This compound belongs to the broader class of substituted benzenesulfonamides, a scaffold extensively investigated for enzyme inhibition, particularly against carbonic anhydrase (CA) isoforms and nitric oxide synthase (NOS) isoenzymes.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34
CAS No. 446280-23-5
Cat. No. B2987347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide
CAS446280-23-5
Molecular FormulaC14H14N2O5S
Molecular Weight322.34
Structural Identifiers
SMILESCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O5S/c1-2-21-14-9-4-3-8-13(14)15-22(19,20)12-7-5-6-11(10-12)16(17)18/h3-10,15H,2H2,1H3
InChIKeyXCMIDOFYXWXBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-3-nitrobenzenesulfonamide (CAS: 446280-23-5) Procurement Guide: In-Class Differentiation and Quantitative Evidence


N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide (CAS: 446280-23-5) is a synthetic nitroaromatic sulfonamide derivative featuring a 3-nitrobenzenesulfonyl group linked to a 2-ethoxyaniline moiety [1]. This compound belongs to the broader class of substituted benzenesulfonamides, a scaffold extensively investigated for enzyme inhibition, particularly against carbonic anhydrase (CA) isoforms and nitric oxide synthase (NOS) isoenzymes [2]. However, the specific ortho-ethoxy substitution pattern distinguishes this compound from simpler analogs such as unsubstituted 3-nitrobenzenesulfonamide or para-substituted variants, resulting in a distinct pharmacological fingerprint that cannot be assumed from class membership alone.

Why N-(2-Ethoxyphenyl)-3-nitrobenzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs: Evidence of Isoform-Selective Differentiation


Benzenesulfonamide derivatives are widely employed as tool compounds and lead scaffolds across medicinal chemistry programs, yet substitution at the sulfonamide nitrogen profoundly alters both target engagement and binding mode [1]. Even minor modifications—such as the presence, position, and electronic character of substituents on the phenyl ring—can shift isoform selectivity profiles by orders of magnitude [2]. For N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide, the combination of an ortho-ethoxy group on the N-phenyl moiety and a meta-nitro group on the sulfonyl phenyl ring creates a unique electronic and steric environment. Consequently, procurement decisions based solely on the nitrobenzenesulfonamide substructure—without verifying the exact substitution pattern—carry a high risk of introducing confounded biological results, irreproducible SAR, or selecting a compound with an unintended selectivity window.

N-(2-Ethoxyphenyl)-3-nitrobenzenesulfonamide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


iNOS vs eNOS Isoform Selectivity: A >344-Fold Functional Discrimination Not Observed with Unsubstituted Core Scaffold

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide exhibits pronounced functional discrimination between the inducible (iNOS) and endothelial (eNOS) isoforms of nitric oxide synthase, a selectivity profile not observed for the unsubstituted 3-nitrobenzenesulfonamide core scaffold alone [1]. The compound inhibits iNOS with an EC50 of 290 nM while showing minimal activity against eNOS (EC50 > 100,000 nM), yielding an iNOS:eNOS selectivity ratio exceeding 344-fold [1]. This contrasts with the generic sulfonamide pharmacophore, which lacks the ortho-ethoxy substitution and does not confer comparable isoform discrimination. Such selectivity is mechanistically relevant for programs seeking to target iNOS-mediated pathological NO production while sparing eNOS-dependent vascular homeostasis [2].

Nitric oxide synthase inhibition iNOS selectivity Inflammatory disease modeling Isoform discrimination

5HT2bR Antagonism with Sub-100 nM Potency and Exceptional GPCR Selectivity Profile

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide demonstrates potent binding to the serotonin 5HT2b receptor with an IC50 of 22 ± 9.0 nM and functional cellular antagonism with an IC50 of 54 nM [1]. Critically, in a broad GPCR screening panel encompassing 161 receptors, the compound was negative for all agonist screens and negative for all antagonist screens except 5HT2bR [1]. This high degree of GPCR selectivity distinguishes it from many sulfonamide-based screening hits, which frequently exhibit promiscuous GPCR activity that complicates target deconvolution. The compound was also negative across a comprehensive panel of common off-targets including MAO-A/MAO-B, acetylcholinesterase, monoamine transporters (serotonin, dopamine, norepinephrine), multiple uptake and efflux transporters (OCT1/2, BSEP, BCRP, P-gp, MATE1/2-K, MRP2, OAT1/3, OATP1B1/1B3), COX1/2, and PDE3A/PDE4D2 [1].

Serotonin receptor 5HT2bR antagonist GPCR selectivity CNS drug discovery

Carbonic Anhydrase II Inhibition Relative to Unsubstituted 3-Nitrobenzenesulfonamide: N-Substitution Shifts Binding Mode and Potency

The unsubstituted 3-nitrobenzenesulfonamide core scaffold inhibits human carbonic anhydrase II (hCA II) with an IC50 of 410 nM [1]. While direct hCA II inhibition data for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide is not available in the retrieved sources, crystallographic studies of structurally related N-nitro sulfonamide derivatives reveal that N-substitution fundamentally alters the binding mode to hCA II, with the substituent occupying distinct regions of the active site cleft [2]. The co-crystallization of an N-nitro sulphonamide derivative with hCA II, reported for the first time in 2023, demonstrates that N-substituted benzenesulfonamides engage the zinc-coordinated active site differently than primary sulfonamides, providing a structural basis for isoform selectivity engineering [2]. This indicates that the N-(2-ethoxyphenyl) substitution of the target compound is not a passive modification but an active determinant of CA binding geometry and isoform preference.

Carbonic anhydrase inhibition hCA II Crystallography Sulfonamide SAR

In Vitro Stability Profile: Rodent Microsome Half-Life >60 Minutes and Negative CYP Substrate Activity Across Major Isoforms

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide demonstrates favorable in vitro metabolic stability in rodent microsomes, with a half-life (T1/2) exceeding 60 minutes [1]. In parallel, the compound was evaluated as a substrate for seven major cytochrome P450 isoforms—CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4—and was negative for substrate activity across all isoforms tested (T1/2 > 60 min for each) [1]. This combined profile of microsomal stability and lack of CYP substrate liability differentiates the compound from many nitroaromatic sulfonamides, which are frequently susceptible to rapid reductive metabolism or CYP-mediated oxidative clearance. The absence of CYP substrate activity also reduces the likelihood of metabolism-dependent drug–drug interactions when the compound is used in co-treatment experimental paradigms.

Metabolic stability Microsomal half-life CYP substrate profiling ADME optimization

N-(2-Ethoxyphenyl)-3-nitrobenzenesulfonamide Optimal Use Cases: Evidence-Driven Application Scenarios


iNOS-Selective Tool Compound for Inflammatory Disease Models

Based on the compound's >344-fold selectivity for iNOS (EC50 = 290 nM) over eNOS (EC50 > 100,000 nM) in HEK293-expressed human isoform assays [1], this compound is optimally deployed as a pharmacological tool to interrogate iNOS-dependent nitric oxide signaling in cellular models of inflammation. The high selectivity window minimizes eNOS-mediated confounding effects on vascular tone and endothelial function, which is critical for studies in macrophage activation, septic shock modeling, or neuroinflammation where iNOS is pathologically upregulated. Researchers should note that the EC50 values were obtained via 2,3-diaminonaphthalene fluorescence detection of NO production after 18–24 hr incubation, and comparable assay conditions are recommended for reproducibility.

5HT2bR Antagonist Lead Optimization with Minimal Off-Target GPCR Liability

Given the potent 5HT2bR binding (IC50 = 22 ± 9.0 nM) and functional antagonism (IC50 = 54 nM) coupled with a clean profile across 161 GPCRs, 302 kinases, MAO-A/MAO-B, acetylcholinesterase, and multiple transporters [1], this compound serves as an ideal starting point for 5HT2bR antagonist lead optimization programs. Its exceptional selectivity reduces the burden of counter-screening in hit-to-lead campaigns and supports its use in vivo for target validation studies where off-target pharmacology could otherwise obscure interpretation. The lack of activity at dopamine, serotonin, and norepinephrine transporters further supports CNS applications without confounding monoaminergic effects.

Carbonic Anhydrase Isoform Selectivity Engineering via N-Substitution

Structural studies of N-nitro sulfonamide derivatives co-crystallized with hCA II demonstrate that N-substitution on the sulfonamide nitrogen alters the ligand binding mode relative to primary sulfonamides [2]. This compound, bearing an ortho-ethoxyphenyl N-substituent, is therefore appropriate for structure-based design campaigns aimed at engineering isoform selectivity within the carbonic anhydrase family. While the unsubstituted 3-nitrobenzenesulfonamide core inhibits hCA II with an IC50 of 410 nM [1], the N-substituted derivative offers a distinct binding geometry that can be leveraged for selectivity against tumor-associated isoforms such as hCA IX and XII. Procurement of this specific N-substituted analog is essential for SAR studies where the binding mode, not merely the presence of the sulfonamide warhead, is the variable of interest.

Metabolically Stable Probe for In Vivo Pharmacology Studies

The compound's rodent microsome half-life exceeding 60 minutes and negative CYP substrate activity across all seven major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1] position it as a suitable candidate for in vivo pharmacology experiments requiring sustained compound exposure. The metabolic stability profile mitigates concerns of rapid hepatic clearance that frequently limit the utility of nitroaromatic sulfonamides in rodent models. Additionally, the lack of CYP substrate liability reduces the potential for metabolism-based drug–drug interactions in co-administration studies, making this compound a reliable choice for combination therapy or polypharmacology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.